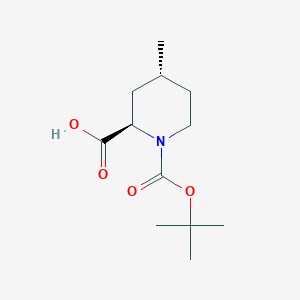

(+/-)-trans-N-Boc-4-methyl-pipecolinic acid

Description

Properties

IUPAC Name |

(2R,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNNUMKAWAGPIS-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560843 | |

| Record name | (2R,4R)-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123811-83-6 | |

| Record name | (2R,4R)-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diethyl Oxalate as Starting Material

The patent CN101712645B outlines a six-step synthesis starting from diethyl oxalate. Key stages include:

Formation of 2-Carbonyl-4-methyl-5-cyanopentanoic Acid Ethyl Ester

Diethyl oxalate undergoes condensation with acrylonitrile derivatives in the presence of a base, yielding the cyanopentanoic ester intermediate. This step proceeds at 60–80°C in ethanol, achieving ~85% yield.

Ring-Closure via Catalytic Hydrogenation

The intermediate is subjected to hydrogenation using Raney nickel in ethanol under 3–5 bar H₂ pressure. This reduces the nitrile group to an amine, facilitating cyclization to 4-methyl-pipecolic acid ethyl ester (90% yield).

N-Boc Protection and Deprotection

The amine is protected using chloroformic acid benzyl ester and triethylamine in dichloromethane (92% yield). Subsequent hydrogenolytic deprotection with palladium on carbon yields trans-4-methyl-pipecolic acid ethyl ester (95% yield).

Resolution with L-Tartaric Acid

The racemic mixture is resolved using L-tartaric acid in ethanol, selectively crystallizing the (2R,4R)-enantiomer. After alkaline workup and extraction, the final product is obtained with 45% yield and >99% enantiomeric excess (ee).

Critical Data Table: Hydrogenative Cyclization Process

| Step | Reagent/Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Base (NaOH) | Ethanol | 60–80°C | 85% |

| 2 | Raney Ni | Ethanol | 50°C | 90% |

| 3 | Chloroformic acid benzyl ester | CH₂Cl₂ | RT | 92% |

| 4 | Pd/C, H₂ | Ethanol | 50°C | 95% |

| 5 | L-Tartaric acid | Ethanol | Reflux | 45% |

Asymmetric Reductive Amination from L-Aspartic Acid

Strategic Overview (CN102807523A)

This method leverages L-aspartic acid as a chiral pool starting material, enabling inherent stereochemical control.

Selective Esterification and Protection

L-Aspartic acid is mono-esterified at the γ-carboxyl using methanol/HCl, followed by protection of the α-amino group with benzyl chloroformate (78% yield).

Intramolecular Cyclization and Decarboxylation

The protected aspartate undergoes base-mediated cyclization (NaOH, THF/H₂O) to form 4-oxopiperidine-2-carboxylic acid . Decarboxylation at 80°C yields the ketone intermediate (82% yield).

CBS Reduction for cis-Diol Formation

The ketone is reduced using Corey–Bakshi–Shibata (CBS) reagent in CH₂Cl₂ at −78°C, affording cis-(2R,4S)-4-hydroxypiperidine-2-carboxylate with 94% ee.

Methylation and Deprotection

The hydroxyl group is activated as a mesylate and displaced by a methyl Grignard reagent (SN2), yielding trans-(2R,4R)-4-methyl piperidine. Final deprotection with HCl/MeOH provides the target compound (88% yield).

Comparative Advantage : This route achieves 94% ee without requiring resolution, making it superior for enantiopure synthesis.

Catalytic Dynamic Resolution (PMC2945905)

Enantioselective Lithiation

The PMC2945905 methodology employs chiral ligands (e.g., 8 or 9 ) to resolve racemic 2-lithio-N-Boc-piperidine.

Dynamic Kinetic Resolution

Using (−)-sparteine or its surrogate, the lithiated piperidine is trapped with electrophiles (e.g., CO₂), yielding (R)-N-Boc-pipecolic acid with 97:3 er.

Methylation and Workup

Subsequent methylation with methyl triflate and acidic deprotection furnishes the trans-4-methyl derivative (76% yield, 96% ee).

Key Insight : This method bypasses traditional resolution steps, offering a streamlined route to enantiopure products.

Multicomponent Synthesis (RSC Article)

Three-Component Reaction Strategy

The RSC publication describes a one-pot synthesis of pipecolic acid derivatives using cyclic imines , acrylates, and nucleophiles.

Imine Formation and Cyclization

3,4,5,6-Tetrahydropyridine reacts with methyl acrylate and benzylamine in THF, forming a bicyclic intermediate. Acidic hydrolysis yields the pipecolic acid core (68% yield).

Comparative Analysis of Methods

Yield and Stereoselectivity

Industrial Scalability

The asymmetric reductive amination route (CN102807523A) is most viable for scale-up due to high enantioselectivity and avoidance of expensive catalysts. In contrast, the dynamic resolution method, while efficient, relies on costly chiral ligands.

Chemical Reactions Analysis

Types of Reactions

(+/-)-trans-N-Boc-4-methyl-pipecolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the methyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anticoagulant Development

One of the most notable applications of (+/-)-trans-N-Boc-4-methyl-pipecolinic acid is its role as an intermediate in the synthesis of argatroban , an anticoagulant used for treating thrombosis. Argatroban is a direct thrombin inhibitor that has gained importance in patients with heparin-induced thrombocytopenia (HIT) and those requiring anticoagulation during percutaneous coronary interventions . The synthesis of argatroban involves the strategic use of 4-methyl-pipecolinic acid derivatives, highlighting the compound's significance in developing life-saving medications.

Peptidomimetics

The compound has also been utilized in synthesizing peptidomimetics, which are designed to mimic the structure and function of peptides. These compounds often exhibit enhanced stability and bioavailability compared to their natural counterparts. For instance, this compound can be incorporated into cyclic RGD (arginine-glycine-aspartate) sequences, which are crucial for cell adhesion and have potential therapeutic applications in cancer treatment .

Synthetic Methodologies

Synthesis of Chiral Compounds

The compound serves as a chiral building block in asymmetric synthesis. Researchers have developed various methods to synthesize both enantiomers of 4-methyl-pipecolic acid using this compound as a precursor. The asymmetric synthesis often employs transition metal catalysts or chiral ligands to enhance selectivity and yield .

Modular Synthesis Approaches

Recent advancements have highlighted the use of this compound in modular synthesis approaches that allow for rapid diversification of piperidine derivatives. This versatility is beneficial for generating libraries of compounds for biological screening, particularly in drug discovery processes .

Biological Studies

Structure-Activity Relationship (SAR) Studies

The compound has been pivotal in SAR studies aimed at understanding the relationship between chemical structure and biological activity. By modifying the pipecolic acid framework, researchers can evaluate how different substituents affect pharmacological properties, leading to the development of more effective drugs with fewer side effects .

Enzyme Substrate Studies

In biochemical research, this compound has been utilized as a substrate for various enzymes, providing insights into enzyme mechanisms and potential pathways for drug metabolism . For example, studies on fungal dioxygenases have shown that they can hydroxylate pipecolic acid derivatives, resulting in products with distinct biological activities.

Case Studies

Mechanism of Action

The mechanism of action of (+/-)-trans-N-Boc-4-methyl-pipecolinic acid depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, modulating their activity. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions. The methyl group at the 4-position can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural Analogues from the Kanto Reagents Catalog (2022)

The Kanto Reagents Catalog lists several N-Boc-protected compounds with structural similarities (Table 1):

Key Differences :

- Ring Size : N-Boc-4-methylazepane-4-carboxylic acid features a seven-membered azepane ring, which confers greater conformational flexibility compared to the six-membered piperidine ring in the target compound. This impacts binding affinity in ligand-receptor interactions .

- Functional Groups : N-Boc-4-methylenepiperidine lacks the carboxylic acid moiety, making it more suitable for nucleophilic alkylation reactions rather than peptide coupling .

Functional Group Variations: N-Methyl-n-(t-boc)-peg4-acid

N-Methyl-n-(t-boc)-peg4-acid (CAS 1260431-01-3) incorporates a polyethylene glycol (PEG) spacer, enhancing water solubility (379.4 g/mol) and biocompatibility. Unlike this compound, this compound is used in bioconjugation for biosensors and imaging agents due to its PEG chain, which reduces immunogenicity .

Biological Activity

(+/-)-trans-N-Boc-4-methyl-pipecolinic acid is a derivative of pipecolic acid, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological and cardiovascular conditions.

The compound has the following chemical structure and properties:

- Molecular Formula : C₁₃H₁₉NO₃

- CAS Number : 154002-73-0

- Melting Point : Information on melting point is variable depending on purity and specific isomer used.

Research indicates that pipecolic acid derivatives, including this compound, exhibit biological activity through various mechanisms:

- Inhibition of Enzymatic Activity : It has been noted that certain pipecolic acid derivatives can inhibit enzymes such as thrombin, which is crucial in the coagulation cascade. For instance, argatroban, a drug derived from nipecotic acid (a structural relative), demonstrates anticoagulant properties due to this mechanism .

- Modulation of Neurotransmitter Systems : Compounds like this compound may interact with neurotransmitter systems, potentially influencing conditions such as anxiety and depression by modulating serotonin pathways .

Table 1: Summary of Biological Activities

Case Studies

- Anticoagulant Activity : A study detailed the synthesis of trans-4-methyl-pipecolic acid derivatives, highlighting their role in developing anticoagulant medications. The study found that these compounds effectively inhibited thrombin, suggesting potential therapeutic applications in preventing thrombosis .

- Neuropharmacological Effects : Another investigation focused on the effects of pipecolic acid derivatives on anxiety-like behaviors in rodent models. The results indicated that administration of this compound led to reduced anxiety levels, potentially through serotonergic pathways .

- Inhibition of Fungal Growth : Research into the antifungal properties of pipecolic acid derivatives revealed that they could inhibit the growth of certain fungal strains by targeting specific metabolic pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves a series of chemical reactions starting from L-aspartic acid or other precursors. The compound can be further modified to enhance its biological activity or selectivity for specific targets.

Table 2: Synthesis Pathway Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Protection | Boc anhydride |

| 2 | Alkylation | Methyl iodide |

| 3 | Deprotection | Acidic conditions |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (+/-)-trans-N-Boc-4-methyl-pipecolinic acid, and what analytical techniques are essential for confirming its stereochemical purity?

- Methodological Answer :

- Synthetic Routes : Begin with Boc-protected piperidine derivatives, employing stereoselective alkylation or ring-closing metathesis to establish the trans-configuration. Use chiral auxiliaries or catalysts to control stereochemistry.

- Characterization : Confirm stereochemical purity via H/C NMR (e.g., NOESY for spatial proximity analysis) and chiral HPLC (≥99% enantiomeric excess). Cross-validate with polarimetry and X-ray crystallography if crystalline derivatives are obtainable. Adhere to NIH preclinical reporting guidelines for transparency in analytical conditions .

Q. How does the Boc protecting group influence the reactivity of 4-methyl-pipecolinic acid in subsequent chemical modifications?

- Methodological Answer :

- Role of Boc Group : The tert-butoxycarbonyl (Boc) group enhances solubility in organic solvents and prevents undesired nucleophilic reactions at the piperidine nitrogen. For modifications (e.g., amide coupling or esterification), use TFA/CHCl for Boc deprotection under mild conditions. Monitor reaction progress via TLC or LC-MS to avoid over-acidification, which may degrade the methyl-pipecolinic backbone.

Advanced Research Questions

Q. What experimental strategies are recommended for resolving enantiomers of this compound, and how can chiral stationary phase HPLC be optimized for this purpose?

- Methodological Answer :

- Enantiomer Resolution :

Chiral Derivatization : Use Mosher’s acid chloride to form diastereomers for separation on reverse-phase HPLC.

Direct Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:IPA gradients. Optimize column temperature (20–40°C) and flow rate (0.5–1.0 mL/min) to improve peak resolution. Validate with circular dichroism (CD) spectroscopy.

- Statistical Validation : Report retention times, resolution factors (R > 1.5), and reproducibility across three independent runs .

Q. In pharmacological studies, how do the stereochemical differences in this compound impact receptor binding affinity, and what statistical approaches are appropriate for analyzing such data?

- Methodological Answer :

- Stereochemical Effects : Design dose-response assays (e.g., radioligand binding or SPR) comparing enantiomers. Use molecular docking simulations to predict binding poses.

- Statistical Analysis : Apply nonlinear regression (e.g., Hill equation) to calculate IC/K values. Use ANOVA with post-hoc Tukey tests to compare enantiomer efficacy. Address variability via bootstrap resampling (n ≥ 5 replicates). Follow NIH guidelines for reporting statistical power and effect sizes .

Q. When encountering contradictory data on the biological activity of this compound enantiomers, what systematic approaches should researchers employ to validate findings and reconcile discrepancies?

- Methodological Answer :

- Contradiction Analysis Framework :

Replication : Repeat experiments under identical conditions (e.g., buffer pH, temperature) to rule out technical variability.

Meta-Analysis : Aggregate data from multiple studies using random-effects models to identify trends.

Expert Consultation : Engage crystallographers or computational chemists to re-examine enantiomer-protein interaction models .

- Documentation : Clearly annotate experimental parameters (e.g., solvent purity, instrument calibration) to enable cross-study comparisons .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.